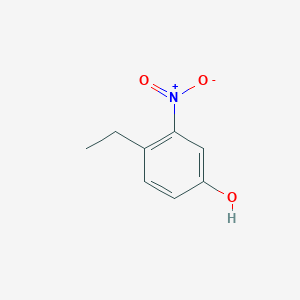

4-Ethyl-3-nitrophenol

Description

Academic Significance of Substituted Nitrophenols

Substituted nitrophenols, as a class of compounds, hold considerable importance in various scientific disciplines. The presence of both a hydroxyl (-OH) and a nitro (-NO2) group on the aromatic ring imparts a unique combination of chemical properties. The nitro group, being strongly electron-withdrawing, increases the acidity of the phenolic proton, while the hydroxyl group is an ortho-, para-director in electrophilic aromatic substitution reactions. beilstein-journals.orgemerginginvestigators.org This electronic interplay governs their reactivity and makes them versatile molecules in chemical synthesis and other applications.

The academic significance of substituted nitrophenols is underscored by their widespread use as:

Intermediates in Synthesis: They are crucial precursors in the synthesis of a wide array of more complex molecules, including dyes, pigments, pharmaceuticals, and agrochemicals. cymitquimica.comgoogle.com The nitro group can be readily reduced to an amino group, opening pathways to a large family of amino-substituted compounds. ontosight.ai

Probes in Biological Studies: The distinct spectroscopic properties of nitrophenols, particularly their phenolate (B1203915) ions which are often colored, allow them to be used as probes to study enzymatic reactions and other biological processes. emerginginvestigators.org

Subjects in Environmental and Toxicological Research: The presence of nitrophenols in the environment, often as byproducts of industrial processes or the degradation of pesticides, has prompted extensive research into their environmental fate, transport, and toxicological effects. mdpi.comjst.go.jpnih.gov

Overview of 4-Ethyl-3-nitrophenol's Context in Organic Synthesis Intermediates

Within the broader class of substituted nitrophenols, 4-Ethyl-3-nitrophenol serves as a key intermediate in organic synthesis. ontosight.ai Its specific substitution pattern, with the ethyl group at position 4 and the nitro group at position 3, dictates its reactivity and the types of molecules that can be synthesized from it.

The primary role of 4-Ethyl-3-nitrophenol as a synthetic intermediate stems from the reactivity of its functional groups:

The Nitro Group: This group is a versatile handle for further chemical transformations. A common and highly useful reaction is its reduction to an amino group (-NH2), which can then participate in a wide range of reactions to form amides, imines, and other nitrogen-containing functionalities. ontosight.ai

The Phenolic Hydroxyl Group: The hydroxyl group can undergo etherification and esterification reactions. Its acidity, influenced by the adjacent nitro group, also plays a role in its reactivity.

The Aromatic Ring: The positions on the aromatic ring are activated or deactivated to varying degrees for electrophilic or nucleophilic aromatic substitution, allowing for the introduction of additional functional groups.

The synthesis of 4-Ethyl-3-nitrophenol itself typically involves the nitration of 4-ethylphenol (B45693). The directing effects of the hydroxyl and ethyl groups influence the position of nitration.

Fundamental Research Questions Surrounding 4-Ethyl-3-nitrophenol

The study of 4-Ethyl-3-nitrophenol is driven by several fundamental research questions that aim to elucidate its properties and expand its utility:

Regioselective Synthesis: A primary challenge is the development of highly efficient and selective synthetic methods to produce 4-Ethyl-3-nitrophenol, minimizing the formation of other isomers like 4-Ethyl-2-nitrophenol (B1294207). cymitquimica.comchegg.com Research focuses on optimizing reaction conditions, including the choice of nitrating agents and catalysts, to achieve high yields of the desired product. paspk.org

Spectroscopic and Physicochemical Characterization: Detailed investigation of its spectroscopic properties (NMR, IR, UV-Vis) and physicochemical characteristics (pKa, solubility, crystal structure) is crucial for its identification and for predicting its behavior in different chemical environments. nih.govspectrabase.comresearchgate.net

Reaction Mechanisms: Understanding the mechanisms of reactions involving 4-Ethyl-3-nitrophenol, such as its reduction or substitution reactions, is essential for controlling reaction outcomes and designing new synthetic strategies.

Potential Applications: Researchers are actively exploring new applications for 4-Ethyl-3-nitrophenol and its derivatives. This includes the synthesis of novel compounds with potential biological activity or unique material properties. ontosight.airesearchgate.net For instance, the structural motifs present in 4-Ethyl-3-nitrophenol are found in molecules investigated for various applications, from color film developers to potential pharmaceuticals. nih.govresearchgate.net

The table below summarizes some of the key physicochemical properties of 4-Ethyl-3-nitrophenol.

| Property | Value | Source |

| Molecular Formula | C8H9NO3 | ontosight.ainih.gov |

| Molecular Weight | 167.16 g/mol | ontosight.ainih.gov |

| Appearance | Typically a crystalline solid | ontosight.ai |

| CAS Number | 71607-98-2 | nih.govchemsrc.com |

Further research into these fundamental questions will undoubtedly continue to expand our understanding of 4-Ethyl-3-nitrophenol and unlock its full potential in the field of chemistry.

Structure

3D Structure

Properties

CAS No. |

71607-98-2 |

|---|---|

Molecular Formula |

C8H9NO3 |

Molecular Weight |

167.16 g/mol |

IUPAC Name |

4-ethyl-3-nitrophenol |

InChI |

InChI=1S/C8H9NO3/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5,10H,2H2,1H3 |

InChI Key |

HFNOQSYXXDKYMM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Ethyl 3 Nitrophenol

Direct Synthetic Approaches to 4-Ethyl-3-nitrophenol and its Isomers

Direct synthesis aims to introduce the required functional groups onto a basic framework in a single or a few steps. For 4-Ethyl-3-nitrophenol, this typically involves either nitrating an ethylphenol or ethylating a nitrophenol.

Selective Nitration of Phenolic Substrates

The introduction of a nitro group (-NO₂) onto a phenolic ring is a classic example of an electrophilic aromatic substitution reaction. dergipark.org.tr The hydroxyl group (-OH) of phenol (B47542) is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. It directs incoming electrophiles primarily to the ortho (2 and 6) and para (4) positions. dergipark.org.tr

When the starting material is 4-ethylphenol (B45693), the para position is already occupied by the ethyl group. Therefore, nitration is expected to occur at the positions ortho to the hydroxyl group, which are positions 2 and 3 (and their equivalents 6 and 5). The ethyl group is also an ortho-, para-director, but it is a weaker activating group compared to the hydroxyl group. The directing effects of both groups must be considered. The nitration of 4-ethylphenol typically yields a mixture of isomers, primarily 4-ethyl-2-nitrophenol (B1294207). prepchem.com Achieving selective nitration at the 3-position to form 4-ethyl-3-nitrophenol is challenging due to the directing influence of the hydroxyl group favoring the 2-position.

Research on the nitration of similar compounds, such as 4-ethyltoluene, shows that a mixture of isomers is formed, with 4-ethyl-2-nitrotoluene and 4-ethyl-3-nitrotoluene being the products. This indicates that direct nitration of 4-ethylphenol will likely result in a mixture of 4-ethyl-2-nitrophenol and 4-ethyl-3-nitrophenol, requiring subsequent separation of the desired isomer. The use of specific nitrating agents and conditions can influence the ratio of these isomers. For instance, nitration of phenols with nitric acid in the presence of an oxidation inhibitor can increase the yield of nitrated products over oxidation byproducts. google.com

Alkylation Strategies for Ethyl Group Introduction

An alternative direct approach is to introduce the ethyl group onto a pre-existing nitrophenol ring, such as 3-nitrophenol. The most common method for this is the Friedel-Crafts alkylation. rsc.orgnih.gov This reaction involves treating an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃). masterorganicchemistry.com

However, Friedel-Crafts reactions have significant limitations. The nitro group is a strong deactivating group, making the aromatic ring much less nucleophilic and therefore less reactive towards electrophilic substitution. This makes the Friedel-Crafts alkylation of nitrophenols very difficult to achieve. The reaction generally fails for strongly deactivated rings. masterorganicchemistry.com

While direct C-alkylation (attaching the ethyl group to a carbon on the ring) is challenging, O-alkylation (attaching the ethyl group to the oxygen of the hydroxyl group) to form an ether is more feasible. However, this produces a different class of compound and is not a direct route to 4-ethyl-3-nitrophenol itself.

Multi-Step Synthesis Pathways for Substituted Nitrophenols

Due to the challenges in achieving regioselectivity with direct synthesis, multi-step pathways are often employed. These strategies involve a sequence of reactions that allow for greater control over the placement of functional groups.

Ring Functionalization Techniques (e.g., Halogenation, Acylation)

Functionalizing the ring with temporary blocking or directing groups is a common strategy. For instance, the hydroxyl group can be protected to alter its directing effect. A patented method for producing 4-methyl-3-nitrophenol (B15662) involves first protecting the hydroxyl group of p-cresol (B1678582) as a carbonate ester. google.com This protected intermediate is then nitrated, and the protecting group is subsequently removed by hydrolysis to yield the final product. google.com A similar strategy could be applied to 4-ethylphenol.

Another technique involves introducing a halogen, which can then be replaced or used to direct other groups. For example, the synthesis of 3-arylated-4-nitrophenols can be achieved by first nitrating 3-bromophenol (B21344) to get 3-bromo-4-nitrophenol. beilstein-journals.orgnih.gov The bromo-substituted intermediate can then undergo a cross-coupling reaction to introduce the desired aryl group. beilstein-journals.orgnih.gov While typically used for aryl groups, this highlights the principle of using halogenation as part of a multi-step synthesis.

Transformation of Related Phenolic and Nitroaromatic Precursors

Synthesizing a molecule with the desired substitution pattern and then converting a functional group into the required phenol is another effective multi-step approach. A plausible route to 4-ethyl-3-nitrophenol is to start with 4-ethylaniline. This precursor can be nitrated to form 4-ethyl-3-nitroaniline (B1370351). The amino group (-NH₂) of this intermediate can then be converted into a hydroxyl group (-OH). This transformation is typically achieved through diazotization (reaction with nitrous acid to form a diazonium salt), followed by hydrolysis of the diazonium salt in water. This sequence is a well-established method for preparing phenols from anilines. A similar process is used for the synthesis of N-substituted nitro-p-phenylenediamines from 4-fluoro-3-nitroaniline, where the fluorine is displaced by an amine. google.com

Furthermore, the synthesis of 4-amino-3-ethylphenol (B1282518) often starts from 3-ethylphenol, which is nitrated to form 3-ethyl-4-nitrophenol. This nitro compound is then reduced to the corresponding amine. Reversing this logic, if 4-ethyl-3-nitroaniline were available, its conversion to 4-ethyl-3-nitrophenol would be a standard procedure. A multi-step flow synthesis has been demonstrated for converting cumene (B47948) to isopropyl phenol, which involves nitration, reduction of the nitro group to an amine, diazotization, and finally hydrolysis to the phenol, illustrating the industrial applicability of this sequence. researchgate.net

Catalytic Methodologies in Nitrophenol Synthesis

The use of catalysts can significantly improve the efficiency and selectivity of nitration reactions. Traditional nitration with mixed nitric and sulfuric acid can lead to harsh conditions and byproducts. dergipark.org.tr Catalytic methods offer milder and more controlled alternatives.

Solid acid catalysts, such as sulfuric acid supported on silica (B1680970) gel (H₂SO₄-silica), have been used for the regioselective nitration of phenols. researchgate.net Depending on the nitrating agent used in conjunction with the catalyst, the reaction can be directed to favor either ortho or para isomers. researchgate.net For instance, using Sr(NO₃)₂ with H₂SO₄-silica preferentially yields the ortho-nitrophenol. researchgate.net Another catalytic system, using ammonium (B1175870) nitrate (B79036) (NH₄NO₃) and potassium bisulfate (KHSO₄), has also been reported for the regioselective ortho-nitration of various phenols. dergipark.org.tr Such catalytic systems could potentially be optimized to control the isomer distribution in the nitration of 4-ethylphenol.

Enzymatic catalysis also presents a green alternative for phenol nitration. The horseradish peroxidase (HRP) enzyme, in the presence of hydrogen peroxide and a nitrite (B80452) source, can catalyze the nitration of phenols and substituted phenols, sometimes with high regioselectivity. rsc.org

Advanced Synthetic Protocols for Derivatization

The functional groups of 4-Ethyl-3-nitrophenol—the phenolic hydroxyl and the aromatic nitro group—serve as handles for a variety of chemical transformations, enabling its use as a scaffold for more complex molecules.

Esterification and Etherification Reactions of the Phenolic Hydroxyl

The hydroxyl group of 4-Ethyl-3-nitrophenol is weakly acidic, a characteristic feature of phenols, and can readily participate in esterification and etherification reactions. solubilityofthings.comksu.edu.sa The acidity of the phenol is enhanced by the presence of the electron-withdrawing nitro group. solubilityofthings.com

Esterification: Phenolic esters are synthesized by reacting 4-Ethyl-3-nitrophenol with carboxylic acids or, more commonly, their more reactive derivatives like acid chlorides and acid anhydrides. ksu.edu.sa The reaction with an acid chloride, for example, typically proceeds in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. niscpr.res.in This process allows for the introduction of a wide range of acyl groups, modifying the compound's properties.

Etherification: The formation of ethers from 4-Ethyl-3-nitrophenol is most commonly achieved via the Williamson ether synthesis. ksu.edu.sa This two-step method involves:

Deprotonation of the phenolic hydroxyl group with a suitable base (e.g., sodium hydroxide (B78521) or sodium hydride) to form the corresponding sodium or potassium phenoxide.

Nucleophilic substitution reaction of the resulting phenoxide ion with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether. ksu.edu.sa

These derivatization reactions at the hydroxyl group are fundamental for building more complex molecular architectures.

| Reaction Type | Reactant | Conditions | Product Class |

|---|---|---|---|

| Esterification | Acetyl Chloride (CH₃COCl) | Base (e.g., Pyridine) | Acetate Ester |

| Esterification | Benzoic Anhydride ((C₆H₅CO)₂O) | Base catalyst | Benzoate Ester |

| Etherification | Methyl Iodide (CH₃I) | 1. Strong Base (e.g., NaH) 2. CH₃I | Methyl Ether |

| Etherification | Benzyl Bromide (C₆H₅CH₂Br) | 1. Strong Base (e.g., K₂CO₃) 2. C₆H₅CH₂Br | Benzyl Ether |

Reduction of the Nitro Group to Aminophenols and Related Transformations

The nitro group is a versatile functional group primarily due to its ability to be reduced to an amino group, providing a gateway to a host of further chemical transformations. The reduction of 4-Ethyl-3-nitrophenol yields 4-Ethyl-3-aminophenol , a valuable building block for pharmaceuticals and dyes. ajol.infoontosight.ai

This transformation can be accomplished using several well-established methods, which are often highly selective for the nitro group, leaving the phenolic hydroxyl and ethyl groups untouched. chemistryviews.org

Catalytic Hydrogenation: This is one of the most common and clean methods for nitro group reduction. ajol.info The reaction involves treating the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Commonly used catalysts include:

Palladium on carbon (Pd/C) ajol.info

Platinum on carbon (Pt/C)

Raney Nickel wikipedia.org

The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate. ajol.info

Chemical Reduction: A variety of chemical reducing agents can also effect this transformation. These methods are particularly useful when catalytic hydrogenation is not feasible. Common systems include:

Metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). wikipedia.org

Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like nickel chloride or palladium chloride. rsc.orgbohrium.com

Tin(II) chloride (SnCl₂) is a mild and selective reducing agent for converting nitroarenes to anilines. wikipedia.org

The resulting 4-Ethyl-3-aminophenol, with its reactive amino and hydroxyl groups, can undergo further reactions such as diazotization, acylation, and alkylation to produce a wide array of derivatives.

| Method | Reagents & Catalyst | Typical Conditions | Key Advantage |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature to moderate heat, H₂ pressure | Clean reaction, high yield. ajol.info |

| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol/Methanol solvent, 20-40°C. | Cost-effective industrial method. |

| Chemical Reduction | Fe, HCl | Aqueous/alcoholic solution, heat | Classic, inexpensive method. |

| Chemical Reduction | SnCl₂ , HCl | Anhydrous ethanol. wikipedia.org | Mild conditions, good selectivity. |

| Chemical Reduction | NaBH₄, Catalyst (e.g., NiCl₂) | Aqueous or alcoholic media. rsc.orgbohrium.com | Mild, functional group tolerance. |

Reaction Mechanisms and Kinetic Investigations Involving 4 Ethyl 3 Nitrophenol

Nucleophilic Reaction Pathways

The electron-deficient nature of the aromatic ring in nitrophenols, caused by the nitro group, makes them susceptible to nucleophilic attack. This is particularly true for reactions involving the displacement of a suitable leaving group or addition to the aromatic system.

The reactions of nitrophenol derivatives with amines (aminolysis) and phenoxides (phenolysis) have been extensively studied to elucidate the mechanisms of nucleophilic aromatic substitution (SNAr). These reactions typically proceed via a stepwise mechanism involving the formation of a tetrahedral intermediate.

For the aminolysis of nitrophenyl esters and carbonates, the reaction rates are influenced by the basicity of the attacking amine. Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile's conjugate acid, are often used to diagnose the rate-determining step. For instance, the aminolysis of 4-methylphenyl 4-nitrophenyl carbonate with a series of quinuclidines shows a linear Brønsted plot with a slope (βN) of 0.87, indicating that the breakdown of the tetrahedral intermediate to products is the rate-limiting step. nih.gov In contrast, the reaction of the same substrate with more basic secondary alicyclic amines exhibits a biphasic Brønsted plot, suggesting a change in the rate-determining step from intermediate breakdown to its formation as the amine basicity increases. nih.gov

The phenolysis of nitrophenyl carbonates also provides insight into these reaction pathways. The reaction of bis(4-nitrophenyl) carbonate with a series of phenols is proposed to occur via a concerted mechanism. nih.gov However, the corresponding reaction of bis(4-nitrophenyl) thionocarbonate is a stepwise process, as evidenced by a biphasic Brønsted-type plot. nih.gov The center of the curvature in this plot corresponds to the pKa of the leaving group, 4-nitrophenol (B140041), confirming the formation of an anionic tetrahedral intermediate. nih.gov

Based on these studies, the aminolysis and phenolysis reactions involving an activated derivative of 4-ethyl-3-nitrophenol would be expected to follow similar mechanistic pathways. The ethyl group at the 4-position is unlikely to alter the fundamental mechanism, though it may have a minor electronic and steric influence on the reaction rates.

Computational studies and experimental evidence from various nitrophenol systems have confirmed the existence and importance of these intermediates in a wide range of SNAr reactions. researchgate.netstrath.ac.uk

Catalytic Reaction Kinetics

The nitro group of 4-ethyl-3-nitrophenol is a prime target for catalytic reduction to the corresponding amino group, a reaction of significant industrial importance for the synthesis of pharmaceuticals and other fine chemicals. The catalytic hydrogenation of nitrophenols is a widely studied model reaction in heterogeneous catalysis.

The catalytic reduction of nitrophenols, particularly 4-nitrophenol, in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4) is often described by the Langmuir-Hinshelwood (L-H) kinetic model. bohrium.commdpi.comnih.gov This model assumes that the reaction occurs on the surface of the catalyst and involves the adsorption of both reactants (the nitrophenol and the borohydride ions) onto the catalyst surface prior to the reaction. ucf.eduresearchgate.net

The reaction is typically monitored spectrophotometrically by the decrease in the absorbance of the nitrophenolate ion. mdpi.com Under conditions where the concentration of the reducing agent is in large excess, the reaction often follows pseudo-first-order kinetics. mdpi.comtandfonline.com However, a more detailed kinetic analysis often reveals a dependence on the concentrations of both reactants, consistent with the L-H model. nih.govscispace.com The L-H model can be expressed mathematically, and kinetic parameters such as the surface rate constant (k) and the adsorption equilibrium constants for the reactants (Knitrophenol and Kborohydride) can be determined by fitting the experimental data to the L-H equation. mdpi.comresearchgate.net

The table below presents representative kinetic parameters for the catalytic reduction of 4-nitrophenol using different nanocatalysts, illustrating the application of the Langmuir-Hinshelwood model.

Table 1: Langmuir-Hinshelwood Kinetic Parameters for the Catalytic Reduction of 4-Nitrophenol

| Catalyst | Temperature (°C) | k (rate constant) | K4-NP (adsorption constant) | KBH4- (adsorption constant) |

|---|---|---|---|---|

| Pd Nanoparticles | 25 | 1.8 x 10-3 M/s | 1.1 x 103 M-1 | 2.1 x 102 M-1 |

| Au@[C4C16Im]Br | 25 | - | - | - |

| 1.5 wt% Cu/Chitin | 25 | 0.019 mmol L-1 min-1 | 1.83 L mmol-1 | 1.25 L mmol-1 |

Data for Pd Nanoparticles is from Reference mdpi.com. Data for Au@[C4C16Im]Br is from Reference nih.gov which confirms the L-H mechanism but does not provide specific constants in the table. Data for 1.5 wt% Cu/Chitin is from Reference researchgate.net.

The efficiency of the catalytic reduction of nitrophenols is highly dependent on the nature of the catalyst. Nanomaterials, particularly those based on noble metals like gold (Au), silver (Ag), palladium (Pd), and platinum (Pt), have been shown to be highly effective catalysts for this transformation due to their high surface-area-to-volume ratio and unique electronic properties. bohrium.comnih.gov

The size, shape, and composition of the nanocatalyst, as well as the nature of the support material, can significantly influence the reaction rate. nih.gov For instance, the catalytic activity is often found to be size-dependent. The support material can also play a crucial role by preventing the aggregation of nanoparticles and enhancing the adsorption of reactants.

The catalytic reduction of 2-nitrophenol (B165410) has been shown to be slower than that of 4-nitrophenol, a phenomenon attributed to the presence of intramolecular hydrogen bonding in the ortho-isomer, which hinders its interaction with the catalyst surface. nih.govscispace.com Given its structure, 4-ethyl-3-nitrophenol would also exhibit intramolecular hydrogen bonding between the phenolic hydroxyl and the ortho-nitro group, which would likely influence its reduction rate compared to isomers without this feature.

Solvent Effects and Environmental Parameters on Reactivity

The solvent plays a critical role in the kinetics and mechanism of chemical reactions, and nucleophilic aromatic substitutions are particularly sensitive to the reaction medium. nih.govresearchgate.net The solvent can influence the solubility of reactants, the stability of the ground state and transition states, and can also participate directly in the reaction mechanism.

In SNAr reactions, polar aprotic solvents are generally favored as they can solvate the cation of the nucleophile's salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity. The rate of SNAr reactions typically increases with increasing solvent polarity and hydrogen-bond acceptor ability (β parameter), while it decreases with increasing hydrogen-bond donor ability (α parameter). nih.gov This is because hydrogen-bond donor solvents can stabilize the ground state of the nucleophile, increasing the activation energy of the reaction.

For catalytic reactions, environmental parameters such as pH and temperature also have a significant impact. The pH of the medium can affect the ionization state of both the nitrophenol and the catalyst surface, thereby influencing the adsorption and reaction rates. The reaction rate generally increases with temperature, and the activation energy for the catalytic reduction of nitrophenols can be determined from an Arrhenius plot.

Impact of Solvent Polarity on Reaction Rates

The polarity of the solvent medium plays a critical role in the kinetics of reactions involving 4-Ethyl-3-nitrophenol. Studies on analogous nitrophenol compounds have demonstrated that the reaction rate can be significantly influenced by the solvent's ability to stabilize charged intermediates and transition states.

In the context of the reduction of nitrophenols, a commonly studied model reaction, the reaction rate generally increases with an increase in solvent polarity. For instance, the hydrogenation of similar compounds has been shown to be fastest in highly polar solvents like water. nih.gov This enhancement is often attributed to the increased activity of the nitro compound in polar environments. nih.gov

The observed inhibiting effect of alcohols on the reaction kinetics is not solely due to polarity changes. Other factors, such as the higher solubility of oxygen in alcohols compared to water, can also contribute to the decreased reaction rate. nih.govresearchgate.net

To illustrate the effect of solvent polarity on reaction rates, consider the hypothetical data below, which is based on trends observed for similar nitrophenol derivatives.

| Solvent | Dielectric Constant (ε) at 20°C | Relative Reaction Rate |

| Water | 80.1 | 1.00 |

| Methanol | 32.7 | 0.65 |

| Ethanol (B145695) | 24.5 | 0.40 |

| Isopropanol | 19.9 | 0.25 |

| Cyclohexane | 2.0 | <0.01 |

This table presents hypothetical relative reaction rates for a reaction of 4-Ethyl-3-nitrophenol, based on established trends for similar compounds where higher solvent polarity generally leads to faster reaction rates, with the exception of specific reaction systems where mixed aqueous-alcohol solvents can show an inhibitory effect.

pH-Dependent Reaction Rate Studies

The rate of reactions involving 4-Ethyl-3-nitrophenol is also highly dependent on the pH of the reaction medium. The protonation state of the phenolic hydroxyl group and any other pH-sensitive functional groups on the molecule or reactants can significantly alter the reaction pathway and kinetics.

For many reactions, including the reduction of nitrophenols, the pH of the solution can influence the rate by affecting the availability of protons or the stability of reactants and intermediates. In the reduction of 4-nitrophenol by sodium borohydride in a water-ethanol mixture, the reaction rate is strongly affected by the pH. scispace.comrsc.org It has been demonstrated that in an unbuffered solution, the reaction may not proceed, but a decrease in pH can initiate and accelerate the reaction. scispace.com The lower the pH of the buffer, the faster the conversion of the nitrophenol is achieved. scispace.com

The adsorption of nitrophenols onto surfaces, a key step in many heterogeneous catalytic reactions, is also pH-dependent. nih.gov The anionic form (phenolate) of the molecule, which is more prevalent at higher pH values, may have different adsorption characteristics and reactivity compared to the neutral, protonated form. nih.gov

The specific pH at which the reaction rate is optimal can vary depending on the specific reaction mechanism. For instance, in some oxidation reactions, nitrophenols may degrade at an appreciable rate at low pHs, while being more resistant to degradation at neutral or alkaline pHs. nih.gov

The following table illustrates a hypothetical pH-rate profile for a reaction of 4-Ethyl-3-nitrophenol, based on trends observed for similar compounds.

| pH | Relative Reaction Rate | Predominant Species |

| 2 | 0.85 | Protonated |

| 4 | 1.00 | Protonated/Partially Dissociated |

| 6 | 0.70 | Partially Dissociated |

| 8 | 0.40 | Deprotonated (Phenolate) |

| 10 | 0.25 | Deprotonated (Phenolate) |

This table shows a hypothetical relationship between pH and the relative reaction rate for a reaction involving 4-Ethyl-3-nitrophenol. The optimal pH is shown as 4, with the rate decreasing at both higher and lower pH values, a common trend in reactions where the protonation state of the reactant is crucial. The pKa of 4-Ethyl-3-nitrophenol would determine the exact distribution of protonated and deprotonated species at each pH.

Environmental Chemistry and Degradation Studies of 4 Ethyl 3 Nitrophenol

Sources and Formation Pathways in Environmental Matrices

Nitrophenols are not known to be formed from natural sources; their presence in the environment is primarily due to human activities. cdc.gov They are introduced either directly through industrial use and emissions or formed secondarily from precursor compounds in the environment. cdc.govllojibwe.org

The primary anthropogenic sources of nitrophenols in the atmosphere are associated with traffic and combustion processes. cdc.govnih.gov These compounds are generated and released in the exhaust from both gasoline and diesel-powered vehicles. cdc.gov While specific measurements for 4-Ethyl-3-nitrophenol are not available, other alkylated nitrophenols, such as 2-methyl-4-nitrophenol (B1582141) and 3-methyl-4-nitrophenol (B363926), have been identified in vehicle exhaust, suggesting that ethylated forms are also likely to be emitted. sdu.edu.cn

Industrial activities are another significant source. Nitrophenols are used as intermediates in the manufacturing of a wide range of products, including dyes, pigments, pesticides, pharmaceuticals, and rubber chemicals. cdc.govnih.gov Effluents from these manufacturing and processing industries can release nitrophenols into water systems. cdc.gov It is plausible that industries utilizing ethylbenzene (B125841) or related nitrated compounds could be a direct source of 4-Ethyl-3-nitrophenol in industrial wastewater.

| Source Category | Specific Emitter | Relevant Nitrophenols Detected | Potential for 4-Ethyl-3-nitrophenol |

|---|---|---|---|

| Vehicular Emissions | Gasoline & Diesel Engines | 4-Nitrophenol (B140041), Methyl-nitrophenols cdc.govsdu.edu.cn | High; formed from thermal reaction of fuel components with nitrogen oxides. cdc.gov |

| Industrial Effluents | Chemical, Pharmaceutical, Dye Manufacturing | General Nitrophenols cdc.gov | High; as a manufacturing intermediate or byproduct. |

| Combustion Processes | Coal and Biomass Burning | Nitrated Phenolic Compounds sdu.edu.cn | Moderate; dependent on fuel composition. |

Many nitrophenolic compounds found in the environment are the result of the breakdown of other chemicals. A well-documented example is 4-nitrophenol, which is a primary degradation product of organophosphate insecticides such as methyl parathion (B1678463) and parathion. cdc.govllojibwe.org These pesticides can be transformed into 4-nitrophenol through processes like hydrolysis or photocatalysis. cdc.gov By analogy, it is conceivable that agricultural pesticides containing an ethyl-phenyl structure could degrade in soil and water to form 4-Ethyl-3-nitrophenol, leading to its release in agricultural areas.

Nitrophenols are known to form in the atmosphere through the photochemical reactions of aromatic precursors. cdc.gov Aromatic hydrocarbons, such as benzene (B151609) and toluene, react in the presence of sunlight with hydroxyl radicals (•OH) and nitrogen oxides (NOx) to produce nitrophenols. cdc.gov This secondary formation can occur in both the gas phase and the aqueous phase of the atmosphere, such as within cloud droplets. sdu.edu.cncopernicus.org

Following this established mechanism, the atmospheric photooxidation of ethylbenzene, a common volatile organic compound (VOC) from anthropogenic sources, is a highly probable formation pathway for 4-Ethyl-3-nitrophenol. The reaction of ethylbenzene with •OH radicals in a NOx-polluted atmosphere would lead to the formation of various ethyl-nitrophenol isomers. The subsequent atmospheric fate of these compounds is determined by further reactions with oxidants and by photolysis, with estimated atmospheric half-lives for nitrophenols ranging from 3 to 18 days. cdc.govnih.gov

Biodegradation Processes and Microbial Pathways

Bioremediation, which utilizes microorganisms to break down pollutants, is considered a highly effective and environmentally sound method for removing nitrophenols from soil and water. jebas.orgresearchgate.net The presence of the nitro group can make these compounds resistant to degradation, but numerous bacterial strains have evolved pathways to metabolize them. jebas.orgresearchgate.net

The biodegradation of nitrophenols can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, proceeding through distinct biochemical pathways.

Aerobic Degradation: Under aerobic conditions, bacteria typically employ one of two strategies to initiate the breakdown of nitrophenols. nih.gov

Monooxygenase-mediated nitrite (B80452) elimination: A monooxygenase enzyme hydroxylates the aromatic ring, which leads to the removal of the nitro group as nitrite (NO₂⁻). This converts the nitrophenol into a dihydroxylated intermediate like catechol or hydroquinone (B1673460), which are common metabolites that can be readily funneled into central metabolic pathways for complete mineralization. nih.gov

Dioxygenase-mediated degradation: A dioxygenase enzyme incorporates two oxygen atoms into the aromatic ring, which also destabilizes the structure and precipitates the elimination of the nitro group. nih.gov

Anaerobic Degradation: In the absence of oxygen, the initial step involves the reduction of the electron-withdrawing nitro group. nih.gov This process typically occurs sequentially, reducing the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). nih.gov The resulting aminophenol can then undergo further degradation. For instance, isolates of Desulfovibrio species have been shown to reduce trinitrotoluene (TNT) to triaminotoluene under anaerobic conditions. nih.gov

Extensive research has led to the isolation and characterization of numerous bacterial species capable of degrading various nitrophenols, particularly 4-nitrophenol. nih.gov These microorganisms have been sourced from environments contaminated with industrial and agricultural pollutants. While no studies have specifically identified strains that degrade 4-Ethyl-3-nitrophenol, the existing body of research points to several genera with a high potential for this capability.

Microbial genera known for their ability to metabolize nitrophenols include Pseudomonas, Rhodococcus, Arthrobacter, Nocardioides, Stenotrophomonas, and Moraxella. nih.govsemanticscholar.orgoup.com For example, a Stenotrophomonas sp. strain (LZ-1) isolated from activated sludge was found to utilize high concentrations of p-nitrophenol as its sole source of carbon, nitrogen, and energy. oup.com Similarly, various Pseudomonas species have demonstrated robust degradation of 4-nitrophenol. nih.gov It is highly probable that microbial consortia or specific strains within these genera possess the necessary enzymatic machinery to degrade 4-Ethyl-3-nitrophenol.

| Bacterial Genus | Nitrophenol Substrate(s) Degraded | Isolation Source | Reference |

|---|---|---|---|

| Pseudomonas | 4-Nitrophenol | Not Specified | nih.gov |

| Stenotrophomonas | p-Nitrophenol, 4-Chlorophenol | Activated Sludge | oup.com |

| Rhodococcus | p-Nitrophenol | Not Specified | semanticscholar.org |

| Arthrobacter | 4-Nitrophenol | Not Specified | researchgate.net |

| Nocardioides | 2,4-Dinitrophenol, 2,4,6-Trinitrophenol | Not Specified | jebas.org |

Biochemical Characterization of Enzymes (e.g., Nitroreductases, Dioxygenases)

The biodegradation of nitrophenolic compounds is primarily initiated by two main classes of enzymes: nitroreductases and dioxygenases.

Dioxygenases , specifically ring-hydroxylating dioxygenases (RHDOs), play a crucial role in the aerobic degradation of aromatic compounds. nih.gov One such enzyme, benzenetriol dioxygenase (BtD), is involved in the microbial degradation of several phenolic and nitrophenolic compounds. nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to hydroxylation and subsequent ring cleavage, which is a key step in the mineralization of these pollutants. nih.govasm.org The diversity and evolutionary divergence of these enzymes, as seen in studies of p-nitrophenol degradation, suggest a broad capability for degrading various substituted phenols. nih.gov

| Enzyme Class | Function in Nitrophenol Degradation | Key Characteristics |

| Nitroreductases | Reduction of the nitro group (-NO2) to an amino group (-NH2). | Often the initial step in detoxification and metabolism. |

| Dioxygenases | Incorporation of molecular oxygen into the aromatic ring, leading to hydroxylation and ring cleavage. | Crucial for the complete mineralization of the compound. nih.gov |

Elucidation of Metabolic Intermediates and Ring Cleavage Products

The metabolic pathway of nitrophenols has been extensively studied, primarily using p-nitrophenol as a model compound. The degradation can proceed through different routes depending on the microorganisms and environmental conditions.

Two main pathways have been identified for the aerobic degradation of p-nitrophenol:

Hydroquinone Pathway: This pathway involves the initial removal of the nitro group, forming hydroquinone. The hydroquinone then undergoes ring cleavage. nih.gov

Hydroxyquinol Pathway: In this pathway, the aromatic ring is first hydroxylated to form 4-nitrocatechol, which is then converted to 1,2,4-benzenetriol (B23740) (hydroxyquinol). nih.gov The hydroxyquinol subsequently undergoes ring cleavage. nih.govnih.gov

In the degradation of the related compound 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98, methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ) were identified as key intermediates before ring cleavage. frontiersin.org This suggests that for 4-Ethyl-3-nitrophenol, analogous intermediates such as ethyl-benzoquinone and ethyl-hydroquinone could be formed.

The ultimate fate of the aromatic ring is its cleavage into smaller, aliphatic molecules that can then enter central metabolic pathways like the Krebs cycle. nih.gov For instance, in the degradation of p-nitrophenol, maleylacetate (B1240894) is a common ring cleavage product, which is further metabolized to β-ketoadipate. nih.gov

| Pathway | Key Intermediates | Ring Cleavage Substrate |

| Hydroquinone Pathway | p-Benzoquinone, Hydroquinone | Hydroquinone nih.gov |

| Hydroxyquinol Pathway | 4-Nitrocatechol, 1,2,4-Benzenetriol (Hydroxyquinol) | 1,2,4-Benzenetriol nih.gov |

Chemical and Physicochemical Degradation Technologies

Advanced Oxidation Processes (e.g., Fenton, Photocatalysis) for Remediation

Advanced Oxidation Processes (AOPs) are effective for the degradation of recalcitrant organic pollutants like nitrophenols. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds.

The Fenton process , which involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), is a widely studied AOP for nitrophenol degradation. researchgate.netiwaponline.com Studies on 4-nitrophenol have shown that the Fenton process can achieve high degradation efficiencies, with over 99% removal under optimal conditions. researchgate.netiwaponline.com The degradation follows pseudo-first-order kinetics, and the rate is influenced by factors such as the concentrations of Fe²⁺ and H₂O₂, and the pH of the solution. researchgate.netnih.gov While the parent compound is effectively degraded, complete mineralization to CO₂ and H₂O can be a slower process. researchgate.netiwaponline.com

Photocatalysis , another prominent AOP, utilizes semiconductor materials like titanium dioxide (TiO₂) to generate hydroxyl radicals upon irradiation with UV or visible light. aip.org This technology has been successfully applied to the degradation of various nitrophenols. researchgate.net The process involves the excitation of the photocatalyst, leading to the formation of electron-hole pairs that react with water and oxygen to produce reactive oxygen species, which in turn degrade the organic pollutant. mdpi.com The efficiency of photocatalytic degradation can be influenced by parameters such as catalyst loading, pH, and the presence of other substances in the water. aip.org

| AOP Technology | Principle | Key Findings for Nitrophenol Degradation |

| Fenton Process | Generation of hydroxyl radicals from the reaction of Fe²⁺ and H₂O₂. researchgate.netiwaponline.com | High degradation efficiency (>99% for 4-nitrophenol). researchgate.netiwaponline.com Pseudo-first-order kinetics. researchgate.net |

| Photocatalysis | Generation of hydroxyl radicals on the surface of a semiconductor catalyst (e.g., TiO₂) under irradiation. aip.org | Effective for complete mineralization of nitrophenols. researchgate.net Efficiency depends on catalyst type, pH, and other operational parameters. aip.org |

Adsorption-Based Removal Mechanisms and Materials

Adsorption is a widely used physicochemical treatment method for the removal of organic pollutants from water. The effectiveness of adsorption depends on the properties of the adsorbent material and the adsorbate.

Activated carbon is a conventional and effective adsorbent for the removal of nitrophenols due to its high surface area and porous structure. researchgate.netnih.gov The adsorption of nitrophenol isomers on activated carbon has been shown to follow the Langmuir isotherm model, indicating monolayer adsorption. researchgate.net The adsorption capacity is influenced by the pH of the solution and the specific isomer being adsorbed. researchgate.netnih.gov

Graphene and its derivatives , such as graphene oxide, have emerged as promising adsorbents for nitrophenols. mdpi.com The large surface area and the presence of functional groups on graphene-based materials facilitate strong interactions with nitrophenol molecules through mechanisms such as π-π stacking, hydrogen bonding, and electrostatic interactions. mdpi.comchemmethod.com Theoretical calculations and experimental studies have demonstrated the high adsorption affinity of graphene for nitrophenols. chemmethod.com

| Adsorbent Material | Key Adsorption Mechanisms | Noteworthy Findings |

| Activated Carbon | Physisorption, primarily driven by large surface area and porous structure. | Adsorption of nitrophenol isomers fits the Langmuir isotherm model. researchgate.net Adsorption capacity is pH-dependent. researchgate.netnih.gov |

| Graphene & Derivatives | π-π stacking, hydrogen bonding, electrostatic interactions. mdpi.comchemmethod.com | High adsorption affinity and capacity for nitrophenols. chemmethod.com Functionalized graphene shows enhanced removal efficiency. |

Catalytic Reduction and Transformation in Aqueous Systems

Catalytic reduction is a promising technology for the transformation of nitrophenols into less toxic and potentially valuable aminophenols. This process typically involves the use of a metal catalyst and a reducing agent, such as sodium borohydride (B1222165) (NaBH₄). nih.govnih.gov

The catalytic reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a well-established model reaction to evaluate the efficacy of various nanocatalysts. nih.govrsc.org The reaction progress can be easily monitored by UV-Vis spectroscopy, observing the disappearance of the peak corresponding to the 4-nitrophenolate (B89219) ion and the appearance of the peak for 4-aminophenol. nih.gov

Various metal nanoparticles, including gold (Au) and copper (Cu), have been shown to be effective catalysts for this reduction. nih.govrsc.org The catalytic activity is often dependent on the size, shape, and support material of the nanoparticles. The reaction is generally considered to follow pseudo-first-order kinetics. rsc.org The Langmuir-Hinshelwood model is often used to describe the reaction mechanism, which involves the adsorption of both the nitrophenol and the reducing agent onto the catalyst surface. rsc.org

Environmental Fate Modeling and Persistence

Understanding the environmental fate and persistence of 4-Ethyl-3-nitrophenol is crucial for assessing its potential environmental risk. While specific models for this compound are scarce, the general behavior of nitrophenols in the environment provides valuable insights.

Nitrophenols are known to be persistent in the environment to varying degrees, influenced by factors such as sunlight, microbial activity, and soil/water chemistry. llojibwe.orgtidjma.tn They can enter the environment through industrial effluents, agricultural runoff, and atmospheric deposition. llojibwe.orgnih.gov

In the atmosphere, the atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days. nih.gov In aquatic environments, photolysis and biodegradation are the primary degradation processes. scbt.com However, in deeper soil and groundwater where light and microbial activity are limited, nitrophenols can persist for longer periods. llojibwe.org

Environmental fate models, such as non-steady-state equilibrium models, have been used to predict the distribution of nitrophenols in different environmental compartments. For 4-nitrophenol, such models predict that the majority of the compound will partition into the water compartment (around 94.6%), with smaller amounts in sediment (4.44%) and soil (0.95%), and very little in the air and biota. cdc.gov This highlights the potential for water contamination by nitrophenolic compounds. The persistence of these compounds is a concern due to their potential toxicity to aquatic organisms and the risk of groundwater contamination. tidjma.tn

Determination of Half-Lives in Soil and Aquatic Environments

Limited specific data is available for the environmental half-life of 4-Ethyl-3-nitrophenol. However, information on the broader class of nitrophenols provides a general understanding of their persistence. In soil, biodegradation is considered the primary degradation pathway for nitrophenols. For instance, the half-life of 4-nitrophenol in topsoil can range from one to three days under aerobic conditions and is approximately 14 days under anaerobic conditions cdc.gov. In subsoils, the half-life of 4-nitrophenol can extend to around 40 days under aerobic conditions cdc.gov.

In aquatic environments, both photolysis and biodegradation are significant degradation processes for nitrophenols cdc.gov. The half-life of these compounds in freshwater can range from one to eight days, while in seawater, it can be significantly longer, ranging from 13 to 139 days cdc.gov. Specifically for 4-nitrophenol, the half-life in various surface waters has been observed to be between less than one to 21 days cdc.gov. The rate of degradation is influenced by factors such as the presence of microorganisms, sunlight intensity, and water chemistry.

Interactive Data Table: General Half-Life of Related Nitrophenols

| Environment | Compound | Half-Life | Conditions |

| Topsoil | 4-Nitrophenol | 1-3 days | Aerobic |

| Topsoil | 4-Nitrophenol | ~14 days | Anaerobic |

| Subsoil | 4-Nitrophenol | ~40 days | Aerobic |

| Freshwater | Nitrophenols | 1-8 days | - |

| Seawater | Nitrophenols | 13-139 days | - |

| Surface Water | 4-Nitrophenol | <1-21 days | - |

Transport and Transformation Dynamics in Environmental Compartments

The transport and transformation of nitrophenols in the environment are governed by their physical and chemical properties. Due to their significant water solubility, nitrophenols are expected to partition from the air to surface waters and soil through wet deposition, such as rain and snow cdc.gov. The presence of nitrophenols in rainwater confirms this transport mechanism cdc.gov.

Once in the terrestrial or aquatic environment, several transformation processes can occur. Biodegradation by microorganisms is a key process in both soil and water cdc.gov. Studies on 4-nitrophenol have shown that it can be mineralized by indigenous microbial populations in soil nih.gov. The efficiency of biodegradation can be influenced by factors such as pH, temperature, and the concentration of the compound nih.gov.

In addition to biodegradation, photolysis plays a crucial role in the transformation of nitrophenols in near-surface waters where sunlight is abundant cdc.gov. Atmospheric transport of nitrophenols from polluted areas is also possible, although long-range transport has not been experimentally confirmed cdc.gov. The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days cdc.govcdc.gov.

Advanced Analytical Methodologies and Detection Research for 4 Ethyl 3 Nitrophenol

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating 4-Ethyl-3-nitrophenol from complex mixtures, enabling its precise identification and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of nitrophenolic compounds. Reversed-phase HPLC (RP-HPLC) is particularly effective, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Diverse detectors can be coupled with HPLC to achieve sensitive and selective detection. UV-Vis detectors are commonly used, as the nitro-aromatic structure of 4-Ethyl-3-nitrophenol exhibits strong absorbance in the UV region. nih.gov For enhanced selectivity, especially in complex matrices, electrochemical detectors can also be employed, which measure the current resulting from the oxidation or reduction of the analyte. acs.orgacs.org

Research on related compounds like 4-nitrophenol (B140041) demonstrates the effectiveness of isocratic ion-pair RP-HPLC methods coupled with UV-Vis detection for simultaneous analysis of the parent compound and its metabolites. nih.gov In a typical setup, a C18 column is used with a mobile phase consisting of a buffered methanol-water mixture. nih.govacs.org The retention time and peak area are used for qualitative and quantitative analysis, respectively. The kinetics of reactions involving nitrophenols can also be monitored effectively using HPLC by tracking the decrease in the reactant's peak area over time. mdpi.com

Table 1: Example HPLC Parameters for Nitrophenol Analysis

| Parameter | Condition | Source |

| Technique | Isocratic Ion-Pair RP-HPLC | nih.gov |

| Column | C18 | nih.govmdpi.com |

| Mobile Phase | Methanol/0.01 M Citrate Buffer (pH 6.2) (47:53 v/v) with 0.03 M TBAB | nih.gov |

| Flow Rate | 1.0 mL/min | nih.govacs.org |

| Detector | UV-Vis at 290 nm | nih.gov |

| Internal Standard | 4-Ethylphenol (B45693) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification capabilities, making it a powerful tool for analyzing semivolatile organic compounds like 4-Ethyl-3-nitrophenol. hpst.cz However, the analysis of polar phenols by GC can be challenging due to potential interactions with the column, leading to poor peak shape and reduced sensitivity. researchgate.net

To overcome these issues, derivatization is often employed. This process converts the polar hydroxyl group into a less polar, more volatile derivative. Common derivatization reagents include diazomethane (B1218177) (to form methylated phenols) or pentafluorobenzyl bromide (PFBBr). epa.gov The resulting derivatives are more amenable to GC separation and detection.

Following separation on a capillary column (e.g., DB-5), the analyte enters the mass spectrometer. Electron ionization (EI) is a common technique that fragments the molecule into a unique pattern of ions. This mass spectrum serves as a "fingerprint" for the compound, allowing for unambiguous identification. restek.comhmdb.ca Quantification is achieved by comparing the abundance of a characteristic ion of the analyte to that of an internal standard. GC-MS methods have been developed for a wide range of nitrophenols in environmental samples. nih.govcdc.gov

Effective sample preparation is critical for achieving high sensitivity and removing interfering components from the sample matrix before chromatographic analysis. For environmental samples where 4-Ethyl-3-nitrophenol may be present at trace levels, preconcentration is a necessary step.

Liquid-Liquid Extraction (LLE) is a classic technique used to isolate and concentrate phenols from aqueous samples. The sample is mixed with an immiscible organic solvent in which the analyte has a high affinity. After partitioning, the organic layer containing the concentrated analyte is collected for analysis.

Solid-Phase Extraction (SPE) is a more modern and efficient alternative to LLE. In SPE, the sample is passed through a cartridge containing a solid adsorbent (e.g., C18). The analyte is retained on the adsorbent while the matrix passes through. The analyte is then eluted with a small volume of a strong organic solvent, achieving significant concentration and purification. researchgate.net This technique is widely used for preparing nitrophenols from water samples prior to HPLC or GC-MS analysis.

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the chemical structure and concentration of 4-Ethyl-3-nitrophenol. UV-Vis and FT-IR spectroscopy are fundamental techniques for its characterization.

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and effective method for the quantitative analysis of compounds with chromophores, such as 4-Ethyl-3-nitrophenol. The benzene (B151609) ring and the nitro group constitute a conjugated system that absorbs light in the UV-Vis region.

An aqueous solution of a related compound, 4-nitrophenol, shows a primary absorption peak (λmax) around 318-320 nm. researchgate.netresearchgate.net In alkaline conditions, deprotonation of the phenolic hydroxyl group forms the 4-nitrophenolate (B89219) ion, causing a bathochromic (red) shift of the λmax to approximately 400 nm. researchgate.netresearchgate.net This pH-dependent shift is a characteristic feature of nitrophenols. For 3-nitrophenol, a λmax is observed at 275 nm, with a second peak at 340 nm whose tail extends into the visible region. docbrown.info

This property allows for straightforward quantitative analysis using the Beer-Lambert law, where absorbance is directly proportional to concentration. UV-Vis spectroscopy is also an excellent tool for kinetic monitoring. For instance, in a reduction reaction of a nitrophenol, the reaction progress can be followed by monitoring the decrease in the absorbance at the λmax of the nitrophenolate ion over time. researchgate.net

Table 2: Characteristic UV-Vis Absorption Maxima for Nitrophenols

| Compound | Condition | λmax (nm) | Source |

| Phenol (B47542) | Neutral | 275 | docbrown.info |

| 4-Nitrophenol | Neutral/Aqueous | ~318 | researchgate.net |

| 4-Nitrophenol | Alkaline (forms 4-nitrophenolate) | ~400 | researchgate.netresearchgate.net |

| 3-Nitrophenol | Neutral | 275, 340 | docbrown.info |

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An FT-IR spectrum is a plot of these absorption frequencies, which are characteristic of the different functional groups.

For 4-Ethyl-3-nitrophenol, the FT-IR spectrum would exhibit several key absorption bands that confirm its structure. The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. The hydroxyl group (-OH) of the phenol gives rise to a characteristic broad absorption band. The aromatic ring (C=C) and the ethyl group (C-H) also produce distinct absorption peaks. Analysis of the spectra of related nitrophenols and nitroaromatic compounds provides reference points for these characteristic frequencies. researchgate.netresearchgate.net

Table 3: Expected FT-IR Absorption Bands for 4-Ethyl-3-nitrophenol

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching, broad | 3200 - 3600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Ethyl) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Nitro N=O | Asymmetric Stretching | 1500 - 1570 |

| Nitro N=O | Symmetric Stretching | 1300 - 1370 |

Electrochemical Sensing Approaches

Electrochemical methods have emerged as a highly effective alternative for the detection of nitrophenol compounds due to their inherent advantages, including high sensitivity, rapid response, cost-effectiveness, and suitability for in-situ measurements. The electrochemical analysis of nitrophenols typically involves the reduction of the nitro group on the surface of a working electrode. However, using bare electrodes often results in lower sensitivity and significant overpotential. To overcome these limitations, research has focused on the development of chemically modified electrodes that enhance electrocatalytic activity and improve sensor performance.

Development of Modified Electrodes for Nitrophenol Detection

The core of modern electrochemical sensors for nitrophenols lies in the modification of the working electrode, typically a Glassy Carbon Electrode (GCE), with advanced nanomaterials. These materials create a surface with high conductivity, large surface area, and excellent catalytic properties, which facilitates the electron transfer process required for the reduction of the nitro group (-NO₂) to a hydroxylamine (B1172632) (-NHOH) or an amine (-NH₂) group.

A wide array of nanomaterials has been explored for modifying electrodes, including:

Graphene-based Materials: Graphene oxide (GO), reduced graphene oxide (rGO), and their composites are widely used due to their exceptional electrical conductivity and large surface area. For instance, a sensor using a pyridine (B92270) diketopyrrolopyrrole-functionalized graphene oxide (PDPP–GO) composite demonstrated superior electrocatalytic activity for 4-nitrophenol (4-NP) detection compared to bare or GO-modified electrodes.

Metal and Metal Oxide Nanoparticles: Nanoparticles of metals like platinum (Pt), gold (Au), and silver (Ag), and metal oxides such as manganese dioxide (MnO₂), molybdenum trioxide (MoO₃), and strontium titanate (SrTiO₃) are employed to enhance catalytic activity. A novel composite of SrTiO₃/Ag/rGO on a screen-printed carbon electrode (SPCE) showed excellent performance for 4-NP detection. Similarly, MnO₂ nanoparticles electrodeposited over rGO provided a reliable platform for sensing 4-NP.

Polymers and Biomaterials: Conducting polymers like polypyrrole (PPy) and poly(3,4-ethylenedoxythiophene) polystyrene sulfonate (PEDOT:PSS) can be used as binders and to create a stable, conductive film on the electrode surface. Natural biopolymers such as chitosan (B1678972) have also been utilized in sensor development.

Hybrid Materials: Combining different nanomaterials often leads to synergistic effects. For example, composites involving β-cyclodextrin functionalized materials have been shown to improve the recognition and enrichment of nitrophenol isomers at the electrode surface, enhancing selectivity.

These modifications aim to create a sensor with a high number of active sites, rapid electron transfer kinetics, and stability for reliable and sensitive detection of nitrophenol compounds.

Voltammetric Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry)

Voltammetric techniques are central to the operation of these electrochemical sensors. They involve applying a potential to the electrode and measuring the resulting current, which corresponds to the redox reactions of the target analyte.

Cyclic Voltammetry (CV): CV is a fundamental technique used to investigate the electrochemical behavior of the analyte at the modified electrode. By scanning the potential in both forward and reverse directions, researchers can identify the reduction and oxidation peaks of nitrophenol. The peak current in a cyclic voltammogram provides information about the reaction kinetics and the electrocatalytic activity of the modified electrode. For example, studies consistently show that modified electrodes exhibit significantly higher peak currents for nitrophenol reduction compared to bare electrodes, confirming their enhanced catalytic effect. CV is also used to determine the effect of parameters like pH and scan rate on the detection process.

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique commonly used for quantitative analysis. It involves applying a series of regular voltage pulses over a DC potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the background charging current, resulting in a better signal-to-noise ratio and lower detection limits compared to CV. DPV is the preferred method for constructing calibration curves, where the peak current is plotted against the concentration of nitrophenol to determine the linear detection range and limit of detection.

Performance Metrics of Electrochemical Sensors (e.g., Limit of Detection, Sensitivity, Selectivity, Reproducibility)

The effectiveness of an electrochemical sensor is evaluated based on several key performance metrics. These metrics are crucial for determining the sensor's suitability for practical applications, such as environmental monitoring.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected. It is typically calculated based on a signal-to-noise ratio of 3 (S/N=3). Modified electrodes have achieved very low LODs for nitrophenols, often in the nanomolar (nM) to low micromolar (µM) range. For example, a SrTiO₃/Ag/rGO/SPCE sensor reported an LOD of 0.03 µM for 4-NP, while a sensor based on MnO₂-NPs over rGO achieved an even lower LOD of 10 nM.

Sensitivity: Sensitivity refers to the change in the sensor's output signal per unit change in analyte concentration. It is determined from the slope of the calibration curve. High sensitivity indicates that a small change in concentration will produce a large, measurable change in current. A PDPP–GO/GCE sensor exhibited high sensitivities of 18.54 µA µM⁻¹ cm⁻² and 6.61 µA µM⁻¹ cm⁻² across two different linear ranges for 4-NP.

Selectivity: Selectivity is the ability of the sensor to detect the target analyte in the presence of other potentially interfering species. The selectivity of nitrophenol sensors is often tested against other phenolic compounds, nitroaromatic compounds, or common ions found in water samples. Many modified electrodes show excellent selectivity, with negligible interference from other compounds.

Reproducibility and Stability: Reproducibility refers to the consistency of results obtained from different sensors prepared under the same conditions, while stability relates to the sensor's ability to maintain its performance over time. Sensors based on robust nanomaterial coatings generally demonstrate good reproducibility, with low relative standard deviations (RSDs), and can maintain their activity for extended periods.

The table below summarizes the performance of various modified electrodes for the detection of nitrophenols, showcasing the advancements in the field.

| Electrode Modifier | Analyte | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) |

| PDPP–GO/GCE | 4-Nitrophenol | DPV | 0.5–50 / 50–163 | 0.10 |

| IL-MoO₃/GCE | 4-Nitrophenol | DPV | Not specified | 5.41 |

| SrTiO₃/Ag/rGO/SPCE | 4-Nitrophenol | LSV | 0.1–1000 | 0.03 |

| PEDOT:PSS/Pt NPs/PPy-CB/ZnO/GCE | 4-Nitrophenol | DPV | 1.5–40.5 | 1.25 |

| MnO₂–RGO/GCE | 4-Nitrophenol | Amperometry | 0.02–0.5 / 2–180 | 0.01 |

| β-CD-GNs/GCE | o-Nitrophenol | Not specified | 5–400 | 0.3 |

This table is generated based on data from multiple sources.

Advanced Characterization of Related Materials for Sensing

To understand and optimize the performance of the materials used in modifying electrodes for nitrophenol detection, a suite of advanced characterization techniques is employed. These methods provide critical insights into the morphology, structure, composition, and electrochemical properties of the nanomaterials.

Common characterization techniques include:

Microscopy Techniques: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface morphology, size, and distribution of the nanomaterials on the electrode surface. High-Resolution TEM (HRTEM) can provide further details on the crystalline structure of the materials.

Spectroscopy Techniques:

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical oxidation states of the atoms within the material, confirming the successful synthesis and functionalization of the nanocomposites.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR helps identify the functional groups present in the material, which is crucial for confirming modifications, such as the functionalization of graphene oxide.

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM or TEM, EDS provides elemental analysis of the material, confirming the presence of the desired components in the composite.

Diffraction Techniques: X-ray Diffraction (XRD) is used to analyze the crystal structure and phase purity of the synthesized nanomaterials. The diffraction patterns can confirm the formation of specific crystalline structures, such as those of metal oxides or nanoparticles.

Electrochemical Characterization:

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful tool for studying the electrode-electrolyte interface properties. It provides information about the charge transfer resistance (Rct) of the electrode. A smaller Rct value for a modified electrode compared to a bare electrode indicates faster electron transfer kinetics, which is desirable for a sensor.

Cyclic Voltammetry (CV): Beyond its use in analyte detection, CV with a known redox probe, such as a [Fe(CN)₆]³⁻/⁴⁻ solution, is used to calculate the electroactive surface area of the modified electrode.

These characterization methods are essential for establishing a clear structure-property-performance relationship, guiding the rational design of new and more effective sensing materials for the detection of 4-Ethyl-3-nitrophenol and other related environmental pollutants.

Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM) for Morphology

No studies detailing the use of Scanning Electron Microscopy (SEM) or High-Resolution Transmission Electron Microscopy (HRTEM) for the morphological analysis of 4-Ethyl-3-nitrophenol were found. Such studies would typically provide insights into the crystal structure, surface topography, and particle shape and size of the compound.

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive Spectroscopy (EDS) for Surface and Elemental Analysis

There is no available research that employs X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive Spectroscopy (EDS) to specifically analyze the surface chemistry and elemental composition of 4-Ethyl-3-nitrophenol. XPS analysis would be expected to yield information on the elemental makeup and chemical states of the constituent atoms (carbon, hydrogen, nitrogen, and oxygen), while EDS would provide elemental quantification.

Dynamic Light Scattering (DLS) for Particle Size Distribution

No literature reporting the use of Dynamic Light Scattering (DLS) to determine the particle size distribution of 4-Ethyl-3-nitrophenol in a dispersed medium could be located. This technique would be valuable for understanding the hydrodynamic radius of the compound's particles in suspension.

Computational and Theoretical Chemistry Studies of 4 Ethyl 3 Nitrophenol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of 4-Ethyl-3-nitrophenol. DFT methods offer a balance between computational cost and accuracy, making them a popular choice for studying molecules of this size.

The electronic structure of 4-Ethyl-3-nitrophenol can be detailed through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For substituted nitrophenols, the HOMO is typically localized over the electron-rich phenol (B47542) ring and the hydroxyl group, while the LUMO is often centered on the electron-withdrawing nitro group. This distribution indicates that the phenol moiety acts as the primary electron donor, and the nitro group as the electron acceptor. The ethyl group, being an electron-donating group, would slightly increase the energy of the HOMO, potentially leading to a marginally smaller HOMO-LUMO gap compared to 3-nitrophenol.

Table 1: Illustrative Frontier Orbital Energies for 4-Ethyl-3-nitrophenol (Calculated using DFT)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.3 |

| HOMO-LUMO Gap | 4.2 |

Note: The values in this table are hypothetical and serve as an illustration based on typical DFT calculation results for similar molecules.

DFT calculations are widely used to predict the spectroscopic properties of molecules. For 4-Ethyl-3-nitrophenol, theoretical vibrational frequencies from DFT can be correlated with experimental Infrared (IR) spectra to aid in the assignment of spectral bands to specific molecular vibrations. Key vibrational modes would include the O-H stretch of the hydroxyl group, the symmetric and asymmetric stretches of the NO2 group, and various C-H and C=C stretching and bending modes of the aromatic ring and the ethyl substituent.

Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic transitions and thus the UV-Visible absorption spectrum. The calculations can identify the specific orbitals involved in the main electronic excitations, which are typically π-π* and n-π* transitions associated with the aromatic system and the nitro and hydroxyl groups.

Table 2: Predicted Vibrational Frequencies and UV-Vis Absorption for 4-Ethyl-3-nitrophenol

| Spectroscopic Data | Predicted Value | Assignment |

| IR Frequencies (cm⁻¹) | ||

| ~3400 | O-H stretch | |

| ~1530 | NO₂ asymmetric stretch | |

| ~1350 | NO₂ symmetric stretch | |

| UV-Vis (nm) | ||

| λmax | ~350 | n-π* transition |

| λmax | ~280 | π-π* transition |

Note: These are representative values based on computational studies of related nitrophenols.

Understanding the charge distribution within 4-Ethyl-3-nitrophenol is key to predicting its reactivity and intermolecular interactions. Methods like Mulliken population analysis, derived from quantum chemical calculations, can assign partial atomic charges to each atom in the molecule.

In 4-Ethyl-3-nitrophenol, the oxygen atoms of the nitro and hydroxyl groups are expected to carry significant negative charges due to their high electronegativity. The nitrogen atom of the nitro group would likely have a positive charge. The carbon atoms of the aromatic ring will exhibit a more complex charge distribution influenced by the competing electronic effects of the hydroxyl, nitro, and ethyl groups. This charge distribution information is valuable for understanding the molecule's electrostatic potential and its interactions with other molecules.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend the investigation of 4-Ethyl-3-nitrophenol to more complex environments and dynamic behaviors.

The properties and behavior of 4-Ethyl-3-nitrophenol can be significantly influenced by its surrounding environment, particularly in solution. Microsolvation models, where a small number of explicit solvent molecules (e.g., water) are included in the quantum chemical calculation, can provide detailed insights into the specific hydrogen bonding interactions between the solute and the solvent.

For 4-Ethyl-3-nitrophenol, these models would likely show strong hydrogen bonds forming between the hydrogen of the hydroxyl group and the oxygen of a water molecule, as well as between the oxygen atoms of the nitro group and the hydrogens of water molecules. These explicit solvent interactions are crucial for accurately modeling the molecule's electronic properties and reactivity in aqueous environments. acs.orgresearchgate.netacs.org Computational studies on similar nitrophenols have highlighted the importance of including explicit solvent molecules to accurately describe their photodecay and deactivation mechanisms. acs.orgresearchgate.netacs.org

While the aromatic ring of 4-Ethyl-3-nitrophenol is largely planar, the molecule possesses conformational flexibility primarily related to the orientation of the hydroxyl group's hydrogen atom and the rotation of the ethyl group. Conformational analysis involves systematically exploring these rotational degrees of freedom to identify the most stable conformers and the energy barriers between them.

General information on nitrophenols and their environmental impact, as well as computational studies on related but different nitrophenol compounds, is available. However, there is a lack of specific research data for 4-Ethyl-3-nitrophenol in the areas of computational reaction mechanisms and predictive modeling as specified in the detailed outline. Therefore, it is not possible to generate the requested article with the required scientifically accurate and detailed content for each specified section and subsection.

Applications in Materials Science and Industrial Chemistry of 4 Ethyl 3 Nitrophenol Derivatives

Utilization as Chemical Intermediates in Organic Synthesis

The strategic placement of functional groups makes 4-Ethyl-3-nitrophenol and its derivatives highly useful intermediates in multi-step organic syntheses. The nitro group can be readily reduced to an amine, the phenolic hydroxyl group can be alkylated, esterified, or used as a directing group in electrophilic aromatic substitution, and the ethyl group influences the solubility and electronic nature of the molecule. This chemical versatility is exploited in the production of a diverse array of commercial products.

Precursors for Dyestuffs and Pigments

Derivatives of 4-Ethyl-3-nitrophenol are key intermediates in the synthesis of certain azo dyes and pigments. Azo dyes, which constitute the largest class of synthetic colorants, are characterized by the presence of one or more azo groups (-N=N-). The synthesis typically involves a two-step process: diazotization followed by a coupling reaction. nih.gov

In this context, the 4-Ethyl-3-nitrophenol structure is first modified, typically by reducing the nitro group to an amino group, forming 3-amino-4-ethylphenol. This resulting aromatic amine can then be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a reactive diazonium salt. nih.govcuhk.edu.hk This diazonium salt is an electrophile that is subsequently reacted with a coupling component—an electron-rich aromatic compound such as a phenol (B47542) or an aniline—to form the final azo dye. nih.govcuhk.edu.hk